Phosphinic acid, sodium salt, monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

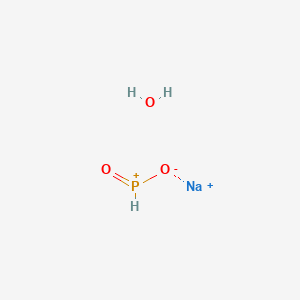

2D Structure

Properties

IUPAC Name |

sodium;oxido(oxo)phosphanium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDKOMXLMXFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][PH+]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7681-53-0 (Parent) | |

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-56-2 | |

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Phosphinate Monohydrate: Synthesis, Properties, and Applications for Scientific Professionals

This guide provides an in-depth exploration of sodium phosphinate monohydrate (NaH₂PO₂·H₂O), also commonly known as sodium hypophosphite monohydrate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the fundamental principles governing the synthesis, properties, and advanced applications of this versatile chemical compound.

Introduction: Understanding the Core Identity of Sodium Phosphinate

Sodium phosphinate monohydrate is the sodium salt of hypophosphorous acid, crystallizing with one molecule of water.[1] It presents as an odorless, white, and deliquescent crystalline solid that is highly soluble in water.[2] Its chemical identity is rooted in the phosphinate anion ([H₂PO₂]⁻), where phosphorus is in the +1 oxidation state. This low oxidation state is the source of its most defining characteristic: its potent and selective reducing capability.

While its largest industrial application is in electroless nickel plating, its utility in the laboratory and in the foundational stages of drug discovery is significant and expanding.[1][3] It serves as a key reagent in organic synthesis, a precursor to other phosphorus compounds, and a structural motif in the design of bioactive molecules.[4][5]

Synthesis Pathways: From Industrial Scale to Laboratory Bench

The synthesis of sodium phosphinate can be approached via several routes, each with distinct advantages, scalability, and safety considerations. The choice of method is dictated by the required purity, scale, and available starting materials.

Industrial Synthesis: The White Phosphorus Route

The primary industrial method involves the reaction of white phosphorus (P₄) with a hot aqueous solution of sodium hydroxide.[6] This is a complex disproportionation reaction that yields both sodium phosphinate and the dangerously toxic and pyrophoric gas, phosphine (PH₃).

Reaction: P₄ + 3NaOH + 3H₂O → 3NaH₂PO₂ + PH₃↑

-

Expertise & Causality: In practice, this reaction is often performed with a slurry of calcium hydroxide [Ca(OH)₂] in aqueous sodium hydroxide.[7] The rationale for including lime is to control side reactions. Phosphite ions ([HPO₃]²⁻) are a common byproduct; calcium hydroxide reacts with them to form insoluble calcium phosphite, which can be filtered off, thereby increasing the purity and yield of the target sodium phosphinate.[7] The reaction is highly exothermic and requires careful temperature control between 70°C and 100°C.[8]

-

Trustworthiness & Self-Validation: This protocol is inherently hazardous due to the production of phosphine. Industrial setups must include robust ventilation and gas scrubbing systems to neutralize the PH₃ byproduct.[9] The process involves several stages: reaction, filtration to remove insoluble calcium salts, concentration of the filtrate, and finally, crystallization to isolate the sodium phosphinate monohydrate product.[10]

Laboratory Synthesis: The Neutralization Route

For research and pharmaceutical applications where high purity is paramount and safety is a primary concern, the preferred method is the direct neutralization of hypophosphorous acid (H₃PO₂) with a sodium base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4]

Reaction: H₃PO₂ + NaOH → NaH₂PO₂ + H₂O

-

Expertise & Causality: This method avoids the hazards of handling elemental phosphorus and generating phosphine gas. The reaction is a simple acid-base titration. The endpoint can be determined with a pH meter to ensure a neutral solution (pH 6-8), preventing the presence of unreacted acid or excess base which could complicate purification.[11]

-

Trustworthiness & Self-Validation (Experimental Protocol):

-

Preparation: In a suitable beaker, place a measured volume of a 50% hypophosphorous acid solution and dilute it with deionized water. Place the beaker in an ice bath to manage the exothermic nature of the neutralization reaction.

-

Neutralization: While stirring continuously, slowly add a 1 M solution of sodium hydroxide dropwise. Monitor the pH of the solution using a calibrated pH meter.

-

Endpoint: Continue adding NaOH until the pH of the solution stabilizes between 6.5 and 7.5.

-

Concentration: Gently heat the resulting solution under reduced pressure using a rotary evaporator to remove the water and concentrate the sodium phosphinate solution until signs of crystallization appear.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C) to maximize crystal formation.

-

Isolation & Drying: Collect the white crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold ethanol to remove any remaining impurities and then dry them under vacuum at a low temperature (<50°C) to yield pure sodium phosphinate monohydrate.

-

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of sodium phosphinate monohydrate is critical for its effective storage, handling, and application.

Structural and Physical Data

| Property | Value | Source(s) |

| Chemical Formula | NaH₂PO₂·H₂O | |

| Molar Mass | 105.99 g/mol | [12] |

| Appearance | White, odorless, crystalline solid | [1] |

| Crystal System | Monoclinic | |

| Melting Point | 90 °C (monohydrate) | [11][12][13] |

| Decomposition Temp. | > 200 °C | [14] |

| Density | ~1.77 - 1.81 g/cm³ | [12] |

| pH (5% solution) | 6.0 - 8.0 | [11][12] |

Solubility Profile

Sodium phosphinate monohydrate exhibits high polarity, making it readily soluble in polar solvents.

| Solvent | Solubility (g / 100 mL) | Temperature (°C) | Source(s) |

| Water | 100 | 20 | |

| Water | 110 | 20 | [12] |

| Glycerol | Soluble | - | |

| Ethanol | Soluble | - | [14] |

| Ether | Insoluble | - |

Thermal Stability and Decomposition

The monohydrate form loses its water of crystallization around its melting point of 90°C.[12][15] Upon strong heating (above 200°C), the anhydrous salt undergoes a self-redox reaction, decomposing to produce disodium phosphate and flammable phosphine gas.[6][9]

Decomposition Reaction: 2NaH₂PO₂(s) --(heat)--> Na₂HPO₄(s) + PH₃(g)

-

Expertise & Causality: This decomposition pathway is a critical safety consideration. Any experimental procedure involving heating sodium phosphinate, especially under confinement or in an inert atmosphere, must be conducted in a well-ventilated fume hood to manage the release of toxic phosphine.[15] The reaction highlights the compound's thermodynamic instability at elevated temperatures and its capacity to act as both an oxidizing and reducing agent in the same reaction (disproportionation).

Characterization and Analysis

The identity and purity of synthesized sodium phosphinate monohydrate can be confirmed using a suite of standard analytical techniques.

-

Titrimetry: The concentration of phosphinate in solution can be determined by redox titration with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium.[16]

-

Spectroscopy:

-

FTIR: Will show characteristic peaks for P-H, P=O, and O-H (from the water of hydration) bonds.

-

NMR (¹H, ³¹P): Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural confirmation. ³¹P NMR will show a characteristic signal for the phosphinate phosphorus, while ¹H NMR will confirm the protons attached directly to phosphorus.[17][18]

-

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis can precisely quantify the water of hydration by measuring the mass loss upon heating, while Differential Scanning Calorimetry can determine the melting and decomposition temperatures.[19]

Applications in Research and Drug Development

While its industrial uses are well-established, the unique properties of the phosphinate group make it highly relevant to modern chemical research and pharmaceutical science.

Role as a Selective Reducing Agent

In organic synthesis, sodium phosphinate is used as a mild and effective reducing agent. It is particularly noted for its use in free-radical reactions and for the reduction of certain functional groups.[9] Its most prominent application is the reduction of metal ions, which forms the basis of electroless plating, a technique used to deposit uniform metal-phosphorus alloy films on various substrates, including plastics and ceramics.[1][3]

The Phosphinate Moiety in Drug Design

The true value for drug development professionals lies in the use of the phosphinate group as a structural component in bioactive molecules.[5] Phosphinates serve as effective bioisosteres for phosphates, pyrophosphates, and carboxylates.[20]

-

Expertise & Causality: Bioisosteric replacement is a key strategy in drug design to enhance a molecule's drug-like properties.

-

Enzymatic Stability: Natural phosphate esters (P-O-C bonds) are often susceptible to cleavage by phosphatase enzymes in the body. Replacing this labile bond with a more stable phosphinate linkage (which can feature a P-C bond) can dramatically increase the metabolic stability and biological half-life of a drug.[20]

-

Mimicking Transition States: The tetrahedral geometry of phosphinates can mimic the transition state of amide or ester hydrolysis, making them powerful inhibitors of enzymes like proteases.

-

Modulating Physicochemical Properties: Introducing a phosphinate group can alter a molecule's solubility, polarity, and ability to chelate metal ions, which can be used to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[21]

-

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of sodium phosphinate monohydrate and ensuring laboratory safety.

-

Hazards:

-

Storage:

Conclusion

Sodium phosphinate monohydrate is more than a simple inorganic salt; it is a versatile and powerful reducing agent with significant applications ranging from materials science to the frontiers of pharmaceutical development. Its synthesis is well-understood, with distinct pathways available for industrial and high-purity laboratory-scale production. A comprehensive knowledge of its physical properties, particularly its thermal stability and hygroscopicity, is crucial for its safe and effective use. For the research scientist and drug developer, the true potential of this compound lies in the strategic incorporation of the phosphinate moiety as a stable and effective bioisostere, offering a proven pathway to enhance the therapeutic potential of novel drug candidates.

References

- 1. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 2. Sodium hypophosphite monohydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. aquabond.ca [aquabond.ca]

- 4. imarcgroup.com [imarcgroup.com]

- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]

- 7. US4379132A - Process for sodium hypophosphite - Google Patents [patents.google.com]

- 8. US3052519A - Process of preparing pure sodium hypophosphite - Google Patents [patents.google.com]

- 9. Sodium hypophosphite | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN101172591A - Sodium hypophosphite production method - Google Patents [patents.google.com]

- 11. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 12. limac.lv [limac.lv]

- 13. 10039-56-2・Sodium Phosphinate Monohydrate・193-02225[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 14. pamukimya.com [pamukimya.com]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. metrohm.com [metrohm.com]

- 17. Sodium hypophosphite monohydrate | H2NaO3P | CID 23708894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Solid-state characterization and transformation of various creatine phosphate sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 21. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

"Phosphinic acid, sodium salt, monohydrate CAS number 10039-56-2"

An In-depth Technical Guide to Phosphinic Acid, Sodium Salt, Monohydrate (Sodium Hypophosphite) CAS Number: 10039-56-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, more commonly known as sodium hypophosphite monohydrate (SHP), is a versatile and powerful reducing agent with significant applications across various scientific and industrial domains. While its primary industrial use is in electroless nickel-phosphorus (Ni-P) plating, its utility in modern organic synthesis is rapidly expanding, offering environmentally benign alternatives to traditional reducing agents. This guide provides a comprehensive technical overview of its properties, synthesis, core mechanisms, and key applications, with a focus on protocols and insights relevant to research and development professionals. We will explore its critical role in creating durable metal coatings, its emerging prominence in catalyst-free reductive aminations, and its function as a precursor in the synthesis of valuable organophosphorus compounds.

Compound Profile and Identification

Sodium hypophosphite (NaPO₂H₂, also known as sodium phosphinate) is the sodium salt of hypophosphorous acid.[1] It is most commonly supplied and handled as the monohydrate (NaH₂PO₂·H₂O), a white, odorless, crystalline solid that is highly soluble in water and easily absorbs moisture from the air.[1] Its stability, low toxicity, and ease of handling make it a valuable reagent in both laboratory and industrial settings.[2]

Nomenclature and Physicochemical Properties

A summary of the key identification and physical properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 10039-56-2 | [1][3][4] |

| Molecular Formula | NaH₂PO₂·H₂O | [4][5] |

| Molecular Weight | 105.99 g/mol | [1][4][5][6] |

| Synonyms | Sodium Phosphinate Monohydrate | [1][7][8] |

| Appearance | White, odorless crystalline powder or chunks | [1][4] |

| Solubility | Highly soluble in water (~1000 g/L); soluble in ethanol, glycerol, ethylene glycol | [1][4][9] |

| pH | 6.0 - 8.0 (50 g/L solution at 25°C) | [4][6] |

| Melting Point | Decomposes upon heating (>200°C) | [10] |

| Hygroscopicity | Highly hygroscopic and deliquescent |

Molecular Structure

The hypophosphite anion [H₂PO₂]⁻ features a central phosphorus atom with two direct P-H bonds, one P=O double bond, and one P-O single bond that forms the ionic bond with the sodium cation. The monohydrate form incorporates one molecule of water into its crystal lattice.

References

- 1. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sodium hypophosphite monohydrate | H2NaO3P | CID 23708894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 次亚磷酸钠 一水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 10039-56-2: Sodium hypophosphite monohydrate [cymitquimica.com]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 7. rockchemicalsinc.com [rockchemicalsinc.com]

- 8. 10039-56-2・Sodium Phosphinate Monohydrate・193-02225[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]

- 10. uwaterloo.ca [uwaterloo.ca]

The Elusive Crystal Structure of Sodium Hypophosphite Monohydrate: A Technical Brief for Researchers

Abstract

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) is an inorganic salt of significant industrial and pharmaceutical interest, primarily utilized as a potent reducing agent in applications such as electroless nickel plating and as a stabilizer in drug formulations. Despite its widespread use and well-documented chemical properties, a comprehensive, publicly accessible crystallographic dataset detailing its precise atomic arrangement remains conspicuously elusive. This technical guide provides a consolidated overview of the known physicochemical properties of sodium hypophosphite monohydrate and outlines the standard methodologies for its structural determination. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge available while highlighting the current gap in the scientific literature regarding its detailed crystal structure.

Introduction: Significance and Physicochemical Profile

Sodium hypophosphite monohydrate, also known as sodium phosphinate monohydrate, is the hydrated sodium salt of hypophosphorous acid.[1][2] It presents as odorless, white, deliquescent crystals that are highly soluble in water and also soluble in ethanol and glycerol.[3] Its primary industrial application is as a reducing agent in the autocatalytic process of electroless nickel plating, which provides a uniform corrosion-resistant coating on various substrates.[2] In the pharmaceutical sector, it serves as an antioxidant and stabilizer in various formulations.

The compound is known to crystallize in the monoclinic crystal system . However, detailed structural parameters such as lattice constants, space group, and atomic coordinates are not available in widely indexed scientific literature or crystallographic databases accessible via standard search methodologies. This absence of data prevents a detailed analysis of the molecular geometry, coordination environment of the sodium ion, and the hydrogen-bonding network within the crystal lattice.

Table 1: Key Physicochemical Properties of Sodium Hypophosphite Monohydrate

| Property | Value | Source(s) |

| Chemical Formula | NaH₂PO₂·H₂O | [1] |

| Molecular Weight | 105.99 g/mol | [4] |

| Appearance | White, odorless, crystalline powder/plates | [3] |

| Crystal System | Monoclinic | |

| Solubility | Soluble in water, ethanol, glycerol | |

| Key Application | Reducing agent in electroless nickel plating | [2] |

| CAS Number | 10039-56-2 | [3][4] |

Causality in Structural Determination: The Path to Elucidation

The definitive determination of a crystal structure, such as that of sodium hypophosphite monohydrate, relies on single-crystal X-ray diffraction (SCXRD). This technique provides precise information on the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions. The lack of available data suggests that either high-quality single crystals suitable for diffraction have not yet been produced and analyzed, or the results have not been published in a mainstream, indexed journal.

Experimental Workflow: Single-Crystal X-ray Diffraction

The logical workflow for determining the crystal structure would be a self-validating system, beginning with material synthesis and purification, followed by crystal growth, and culminating in diffraction analysis and structure refinement. Each step is critical for obtaining reliable and reproducible data.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Sodium Hypophosphite

Introduction: The Significance of Sodium Hypophosphite in Scientific Research and Development

Sodium hypophosphite (NaH₂PO₂), also known as sodium phosphinate, is a cornerstone reagent in various chemical processes, most notably as a powerful reducing agent in electroless nickel plating.[1][2] Its utility extends to roles as a chemical intermediate, a stabilizer for polymers, and a catalyst in certain reactions.[1] For researchers, scientists, and drug development professionals, a nuanced understanding of its thermal stability and decomposition pathways is not merely academic; it is a critical aspect of process safety, optimization, and the prevention of hazardous incidents. When heated, sodium hypophosphite undergoes a complex series of reactions, liberating flammable and toxic phosphine gas (PH₃), which necessitates stringent control over reaction conditions.[3][4] This guide provides a comprehensive exploration of the thermal decomposition mechanism of sodium hypophosphite, synthesizing data from thermal analysis, spectroscopic methods, and diffraction studies to offer a holistic view for the discerning scientific professional.

The Core Mechanism: A Multi-Step Disproportionation and Oxidation Cascade

The thermal decomposition of sodium hypophosphite is not a simple, single-step process. Instead, it is a sophisticated cascade of disproportionation and oxidation reactions that occur in stages as the temperature increases. The overall process involves the conversion of the hypophosphite anion (P⁺¹ oxidation state) into more reduced species like phosphine (P⁻³) and more oxidized species such as various phosphates (P⁺⁵).[5] Water, either from the monohydrate form (NaH₂PO₂·H₂O) or generated during intermediate condensation reactions, plays a pivotal role in the oxidation of intermediate phosphorus compounds.[5]

Step 1: Initial Decomposition and Formation of Intermediates (Approx. 310 °C)

The decomposition cascade initiates at approximately 310 °C. In this first critical step, solid sodium hypophosphite undergoes a complex disproportionation reaction.[5] This is not a simple breakdown but a reaction yielding a mixture of gaseous and solid products. The primary products of this initial stage are:

-

Gaseous Products: Phosphine (PH₃) and Hydrogen (H₂).[5]

-

Solid Products: A mixture of sodium pyrophosphite (Na₂H₂P₂O₅), sodium phosphite (Na₂HPO₃), and sodium pyrophosphate (Na₄P₂O₇).[5]

The reaction can be represented as follows: NaH₂PO₂ → PH₃ + Na₂H₂P₂O₅ + Na₂HPO₃ + Na₄P₂O₇ + H₂[5]

It is crucial to note that hydrogen gas is a co-product instead of water in this initial disproportionation. This is because any water released from condensation reactions at these elevated temperatures readily oxidizes the intermediate phosphite species.[5] This oxidative role of water has a significant impact on the overall gas evolution, reducing the total amount of phosphine that can be formed.[5]

Step 2: Secondary Reactions and Transformation of Intermediates (310 - 360 °C)

As the temperature increases, the intermediates formed in the first step undergo further transformations. Sodium phosphite (Na₂HPO₃), which is relatively stable on its own below 450 °C, becomes reactive in the presence of water-releasing compounds.[5] It can be oxidized by water to form sodium pyrophosphate (Na₄P₂O₇).[5]

Step 3: Final Consolidation to Stable Phosphates (>360 °C)

At higher temperatures, the mixture of intermediate sodium phosphites and pyrophosphites continues to react, ultimately leading to the formation of more thermally stable polyphosphates. The final solid product is predominantly sodium pentaphosphate (Na₅P₃O₁₀), with the continued evolution of phosphine and hydrogen gas.[5] Some red phosphorus may also be formed at these higher temperatures due to the decomposition of phosphine.[5]

The overall, simplified reaction, though it masks the complexity of the intermediate steps, can be represented as: 5NaH₂PO₂ → 2PH₃ + Na₅P₃O₁₀ + H₂[3]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for quantifying the thermal decomposition of sodium hypophosphite. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (%) | DSC Peak | Associated Process |

| Dehydration | 100 - 150 | ~14.5% (for monohydrate) | Endothermic | Loss of water of crystallization from NaH₂PO₂·H₂O. |

| Step 1 Decomposition | 300 - 330 | Variable | Endothermic | Initial disproportionation releasing PH₃ and H₂, forming intermediate phosphates.[5] |

| Step 2 & 3 Decomposition | 330 - 400 | Variable | Endothermic | Further reaction of intermediates to form stable polyphosphates, with continued gas evolution.[5] |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, sample mass, and the atmosphere.

Experimental Protocols for Mechanistic Investigation

A robust investigation into the thermal decomposition of sodium hypophosphite requires a multi-faceted analytical approach. The following protocols outline the key experimental workflows.

Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

This simultaneous technique provides core information on mass loss and associated energetic changes.[6]

Objective: To determine the temperature ranges of decomposition events and the associated mass loss and heat flow.

Methodology:

-

Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature using certified reference materials.[7]

-

Sample Preparation: Accurately weigh 5-10 mg of sodium hypophosphite monohydrate into an alumina crucible.

-

Baseline Correction: Run a baseline experiment with an empty crucible under the same conditions as the sample run to correct for instrumental drift.[7]

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[8]

-

-

Data Analysis: Analyze the resulting TGA curve for percentage mass loss at each decomposition step and the DSC curve for the corresponding endothermic or exothermic peaks.[6]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the sample and its decomposition products, which would complicate the analysis.

-

Controlled Heating Rate: A linear heating rate ensures that thermal events are well-resolved and allows for kinetic analysis if desired.

-

Alumina Crucible: Alumina is inert and has high thermal stability, preventing any reaction with the sample.

Analysis of Solid Residues: X-Ray Diffraction (XRD) and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Identifying the solid intermediates and final products is crucial for elucidating the reaction pathway.

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

Methodology (XRD):

-

Sample Preparation: Heat separate batches of sodium hypophosphite in a tube furnace under a nitrogen atmosphere to specific temperatures corresponding to the thermal events observed in TGA (e.g., 330 °C, 360 °C, and 400 °C).[3]

-

Sample Mounting: Grind the cooled residues into a fine powder and mount them on a zero-background sample holder.

-

Data Acquisition: Collect the powder XRD pattern over a 2θ range of 10-80° using Cu Kα radiation.

-

Phase Identification: Compare the experimental diffraction patterns with standard patterns from a crystallographic database (e.g., ICDD) to identify the crystalline species present.[9]

Methodology (³¹P NMR):

-

Sample Preparation: Dissolve the solid residues obtained from the heating experiments in D₂O.[3]

-

Data Acquisition: Acquire the ³¹P{¹H} NMR spectra on a high-resolution NMR spectrometer.[10]

-

Spectral Analysis: Identify the different phosphorus species based on their characteristic chemical shifts. For example, hypophosphite, phosphite, and various phosphate species have distinct resonance signals.[3][10]

Causality Behind Experimental Choices:

-

Quenching at Specific Temperatures: Halting the reaction at different temperatures allows for the "trapping" and identification of intermediate species.

-

XRD: This technique is ideal for identifying the long-range crystallographic order of the solid products.

-

³¹P NMR: Provides detailed information about the local chemical environment of the phosphorus atoms, allowing for the differentiation of various P-O species in the solid mixture, even if they are amorphous.[10]

Visualizing the Process

Experimental Workflow

References

- 1. repository.kpi.kharkov.ua [repository.kpi.kharkov.ua]

- 2. fpe.umd.edu [fpe.umd.edu]

- 3. rsc.org [rsc.org]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. researchgate.net [researchgate.net]

- 6. ebatco.com [ebatco.com]

- 7. iitk.ac.in [iitk.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to the Solubility of Sodium Hypophosphite Monohydrate in Organic Solvents

Foreword: The Critical Role of Solvent Selection in Modern Chemistry

For the researcher, scientist, and drug development professional, the choice of solvent is a pivotal decision that dictates the course of a chemical reaction, influences purification strategies, and ultimately impacts the viability of a synthetic route. Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), a versatile and potent reducing agent, is a cornerstone in applications ranging from electroless nickel plating to complex organic synthesis.[1][2][3] Its efficacy in these applications is inextricably linked to its behavior in various media. This guide provides a comprehensive exploration of the solubility of sodium hypophosphite monohydrate in organic solvents, moving beyond mere data points to elucidate the underlying chemical principles and provide actionable experimental protocols.

Physicochemical Profile of Sodium Hypophosphite Monohydrate

Sodium hypophosphite monohydrate is the sodium salt of hypophosphorous acid, presenting as odorless, white crystals.[4] A key characteristic is its hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the air.[4] This property underscores the importance of handling the compound in a controlled, dry environment to ensure the integrity of experimental results. The monohydrate form is the most commonly encountered commercially due to its greater stability compared to the anhydrous salt.[5]

Key Properties:

-

Chemical Formula: NaH₂PO₂·H₂O[5]

-

Molecular Weight: 105.99 g/mol [5]

-

Appearance: White, crystalline solid[4]

-

CAS Number: 10039-56-2[4]

Quantitative Solubility Data

The solubility of an ionic compound like sodium hypophosphite monohydrate in organic solvents is highly variable. The data below has been compiled from various sources to provide a quantitative overview. It is important to note that temperature plays a significant role, and solubility generally increases with a rise in temperature.[6]

| Organic Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | 100 g / 100 g | |

| Water | 30 | 90.9 g / 100 mL | [7] |

| Ethanol | Not Specified | Soluble | |

| Ethanol (boiling) | ~78 | Freely Soluble | [7] |

| Ethanol (cold) | Not Specified | Soluble | [7] |

| Ethanol (absolute) | Not Specified | Slightly Soluble | [7] |

| Glycerol | Not Specified | Freely Soluble | [7] |

| Ethylene Glycol | 25 | 33.0 g / 100 g | [7][8][9] |

| Propylene Glycol | 25 | 9.7 g / 100 g | [7][8][9] |

| Ether | Not Specified | Insoluble | [7] |

The Theoretical Framework: Factors Governing Solubility

The dissolution of an ionic salt in an organic solvent is a complex interplay of energetic factors. For sodium hypophosphite monohydrate to dissolve, the energy released from the interaction between its ions (Na⁺ and H₂PO₂⁻) and the solvent molecules—the solvation energy—must be sufficient to overcome the lattice energy that holds the crystal structure together.[10]

Several key factors dictate this process:

-

Solvent Polarity ("Like Dissolves Like"): This is the most critical principle. Sodium hypophosphite is an ionic, and therefore highly polar, compound. It dissolves best in polar solvents.[6][11] Solvents like water, glycerol, and short-chain alcohols possess high dielectric constants and polar groups (e.g., hydroxyl, -OH) that can effectively stabilize the separated sodium cations and hypophosphite anions.[6]

-

Hydrogen Bonding: The presence of the water molecule in the monohydrate structure, along with the P-H and O-H functionalities of the hypophosphite anion, allows for hydrogen bonding. Organic solvents capable of acting as hydrogen bond donors or acceptors (e.g., alcohols, glycols) will exhibit enhanced solvating power for this compound.[11]

-

Ion-Dipole Interactions: Polar organic solvents possess permanent dipoles. The positive end of the solvent's dipole is attracted to the hypophosphite anion, while the negative end is attracted to the sodium cation. These ion-dipole interactions are the primary driving force for solvation in polar aprotic solvents.

-

Temperature: Increasing the temperature generally increases the kinetic energy of both the solute and solvent molecules, facilitating the breakdown of the crystal lattice and enhancing the dissolution process.[6][10]

The insolubility in non-polar solvents like ether is a direct consequence of these principles. Ether lacks the polarity and hydrogen bonding capability to overcome the strong ionic attractions within the sodium hypophosphite crystal lattice.[7]

Caption: The dissolution of sodium hypophosphite monohydrate in a polar organic solvent.

Self-Validating Experimental Protocol for Solubility Determination

This protocol outlines a gravimetric method for accurately determining the solubility of sodium hypophosphite monohydrate. The self-validating nature of this procedure comes from establishing equilibrium and ensuring complete removal of undissolved solids.

Objective: To determine the mass of sodium hypophosphite monohydrate that dissolves in a given mass of an organic solvent at a specified temperature.

Materials & Equipment:

-

Sodium hypophosphite monohydrate (analytical grade, stored in a desiccator)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker bath or magnetic stirrer with a hot plate

-

Analytical balance (±0.0001 g)

-

Jacketed glass vessel or sealed flasks

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pre-weighed glass vials with airtight caps

-

Drying oven

Step-by-Step Methodology:

-

System Preparation:

-

Set the temperature-controlled bath to the desired experimental temperature (e.g., 25°C). Allow it to stabilize.

-

Place a known mass of the organic solvent (e.g., 50.00 g) into the reaction vessel.

-

-

Creation of a Saturated Solution:

-

Add an excess of sodium hypophosphite monohydrate to the solvent. The term "excess" is critical; undissolved solid must be clearly visible to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Causality: Adding a clear excess guarantees that the solution reaches its maximum solute concentration at that temperature, which is the definition of solubility.

-

-

Equilibration:

-

Place the sealed vessel in the temperature-controlled bath and begin vigorous agitation (stirring or shaking).

-

Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended). Preliminary studies can be run at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration no longer changes, thereby validating that equilibrium has been reached.[12][13]

-

Trustworthiness: This step is crucial for reproducibility. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Sample Extraction and Filtration:

-

Stop the agitation and allow the undissolved solid to settle for at least 1 hour while maintaining the temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately attach a syringe filter and dispense a precise mass of the clear, saturated solution into a pre-weighed (tared) vial. Record the mass of the solution collected.

-

Causality: Filtration is essential to separate the dissolved solute from any suspended microcrystals, ensuring that only the truly dissolved portion is weighed.[12][13]

-

-

Solvent Evaporation and Quantification:

-

Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of sodium hypophosphite (~200°C). A temperature of 60-80°C under vacuum is often ideal.

-

Dry the vial to a constant mass. This is achieved by repeatedly weighing the vial, returning it to the oven for a period, and re-weighing until two consecutive measurements are identical.

-

Record the final mass of the vial containing the dry sodium hypophosphite monohydrate residue.

-

-

Calculation:

-

Mass of dissolved solute = (Final mass of vial + residue) - (Tare mass of vial)

-

Mass of solvent in the sample = (Total mass of solution sample) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in the sample) * 100

-

References

- 1. chemiis.com [chemiis.com]

- 2. guidechem.com [guidechem.com]

- 3. us.metoree.com [us.metoree.com]

- 4. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 5. Sodium Hypophosphite use and properties [hxochemical.com]

- 6. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 7. Sodium hypophosphite | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]

- 9. fishersci.no [fishersci.no]

- 10. quora.com [quora.com]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Deconstructing the Hypophosphite Anomaly

<An In-depth Technical Guide to the Electrochemical Behavior of Sodium Hypophosphite

Sodium hypophosphite (NaH₂PO₂, SHP) presents a fascinating case in electrochemistry. Primarily recognized as a potent chemical reducing agent, its direct anodic behavior is surprisingly complex and, in many ways, counterintuitive.[1] Its indispensable role in the multi-billion dollar electroless plating industry, which relies on the autocatalytic deposition of nickel-phosphorus (Ni-P) alloys, is governed by a nuanced interplay of electrochemical and heterogeneous catalytic reactions.[2][3] This guide eschews a conventional overview, instead adopting a focused, mechanism-driven narrative. We will dissect the fundamental electrochemical processes, explore the causal relationships between experimental parameters and observed behavior, and provide actionable protocols for investigation. Our objective is to equip researchers with a robust conceptual framework to not only understand but also manipulate the electrochemical properties of this pivotal industrial chemical.

The Core Electrochemical Challenge: Anodic Oxidation

The primary electrochemical reaction of interest for hypophosphite (H₂PO₂⁻) is its oxidation. In the context of electroless nickel plating, this anodic reaction provides the electrons necessary to reduce nickel ions (Ni²⁺) at the cathodic sites of a substrate.[2] However, the process is far from a simple electron transfer and is mechanistically intricate, involving multiple steps and intermediates.[4]

The Dueling Mechanisms: Direct vs. Indirect Oxidation

The scientific literature points to two predominant mechanistic pathways for H₂PO₂⁻ oxidation, the prevalence of which is highly dependent on the electrode material and solution conditions.

-

Direct Electrochemical Oxidation: This pathway involves the direct transfer of electrons from the hypophosphite ion to the electrode surface. This process is often sluggish on many electrode materials but can be catalyzed. The reaction generally proceeds through the cleavage of a P-H bond, which is considered a slow, rate-determining step.[5][6]

-

Indirect (or Mediated) Oxidation: On catalytically active surfaces, particularly nickel in alkaline media, the oxidation is often indirect. It is theorized that a nickel hydroxide/oxyhydroxide species (NiOOH) is first formed on the electrode surface at a sufficiently anodic potential.[7] This Ni(III) species then acts as a chemical oxidant for the hypophosphite ion, regenerating the Ni(II) state (Ni(OH)₂) in the process. This creates a catalytic cycle where the electrode surface is continuously regenerated.

The overall oxidation reaction, regardless of the pathway, typically converts hypophosphite to phosphite (HPO₃²⁻):

H₂PO₂⁻ + H₂O → H₂PO₃⁻ + 2H⁺ + 2e⁻ [8]

Further oxidation of phosphite to phosphate can occur at higher anodic potentials.[5]

Causality of Electrode Material Selection

The choice of electrode material is the single most critical factor dictating the mechanism and efficiency of hypophosphite oxidation.

-

Nickel (Ni): As the cornerstone of electroless plating, nickel electrodes are the most studied. Their catalytic activity is paramount. In alkaline solutions, the formation of the Ni(II)/Ni(III) redox couple provides a low-energy pathway for hypophosphite oxidation.[7][9] Cyclic voltammetry on nickel electrodes in alkaline solutions containing hypophosphite often reveals an enhancement of the anodic peak corresponding to Ni(OH)₂ → NiOOH formation, a hallmark of this electrocatalytic, indirect mechanism.

-

Palladium (Pd): Palladium-based catalysts also show high activity for hypophosphite oxidation.[5] The mechanism on Pd is thought to be mediated by hydride formation, where the cleavage of the P-H bond leads to adsorbed hydrogen on the palladium surface, which is then rapidly oxidized.[5] This property has led to investigations into using sodium hypophosphite in direct fuel cell applications.[10]

-

Platinum (Pt) & Gold (Au): While active for many electrochemical reactions, Pt and Au are generally less effective catalysts for hypophosphite oxidation compared to Ni and Pd. The reaction often requires higher overpotentials and proceeds via a direct oxidation mechanism that is kinetically limited.[11]

-

Copper (Cu): Copper itself is not a strong catalyst for hypophosphite oxidation. This is a key reason why initiating electroless copper plating with hypophosphite as the reducing agent can be challenging. Often, a catalyst like nickel or palladium is required to be co-deposited or present in the solution to facilitate the reaction.[12][13]

Parametric Dependencies: Tuning the Electrochemical Response

Beyond the electrode material, the electrochemical behavior of SHP is profoundly influenced by solution parameters. Understanding these dependencies is crucial for process control in applications like electroless plating.

The Role of pH

The pH of the solution has a dramatic effect on both the thermodynamics and kinetics of hypophosphite oxidation.

-

Acidic Conditions (pH 4-6): In acidic baths, the oxidation process is generally slower. The reaction rate is often limited by the heterogeneous interface transformation process.[14] The stability of electroless plating baths is typically higher under these conditions.

-

Alkaline Conditions (pH > 8): Increasing the pH generally promotes and accelerates the oxidation of hypophosphite.[12][13] This is attributed to two primary factors:

-

The formation of the catalytically active NiOOH species on nickel surfaces is favored in alkaline media.

-

The thermodynamics of the oxidation reaction become more favorable at higher pH. However, excessively high pH can lead to bath instability and spontaneous decomposition.[13] Studies have shown that for copper plating, increasing the pH promotes hypophosphite oxidation but can hinder the reduction of the copper ion complex.[12]

-

The Influence of Temperature

Temperature is a critical kinetic parameter. Increasing the temperature of the electrolyte enhances the rate of hypophosphite oxidation.[11][14] This is reflected in cyclic voltammetry by an increase in the peak anodic currents.[11] This effect is a direct consequence of providing more thermal energy to overcome the activation energy barrier of the reaction, particularly the cleavage of the P-H bond. Careful temperature control is essential in industrial applications to maintain a desired plating rate without causing uncontrolled decomposition of the plating bath.[11]

Table 1: Summary of Parametric Effects on Hypophosphite Oxidation

| Parameter | Effect on Oxidation Rate | Primary Reason(s) | Citation(s) |

| pH | Increases with increasing pH | Favors formation of catalytic intermediates (e.g., NiOOH); more favorable thermodynamics. | [12][13][15] |

| Temperature | Increases with increasing temperature | Overcomes kinetic activation energy barriers; enhances diffusion rates. | [11][14] |

| Concentration | Increases with concentration | Increases availability of reactant at the electrode surface. | [14] |

| Catalyst (e.g., Ni²⁺) | Significantly increases rate | Provides catalytic surfaces for indirect oxidation; enables autocatalytic process. | [12] |

Experimental Analysis: A Protocol for Cyclic Voltammetry

Cyclic Voltammetry (CV) is an indispensable technique for probing the electrochemical behavior of sodium hypophosphite.[16] It provides qualitative and quantitative information about the oxidation potentials, reaction kinetics, and catalytic effects.

Self-Validating Experimental Protocol

This protocol outlines a robust methodology for obtaining reproducible CV data for the oxidation of SHP on a nickel working electrode.

Objective: To characterize the anodic behavior of sodium hypophosphite and observe the electrocatalytic effect of the nickel electrode surface.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Nickel (Ni) foil or disk (Working Electrode - WE)

-

Platinum (Pt) wire or mesh (Counter Electrode - CE)

-

Saturated Calomel Electrode (SCE) or Ag/AgCl (Reference Electrode - RE)

-

Sodium Hypophosphite (NaH₂PO₂)

-

Sodium Hydroxide (NaOH) for alkaline studies

-

Supporting electrolyte (e.g., Sodium Sulfate, Na₂SO₄)

-

Deionized (DI) water

-

Polishing materials (alumina slurries or diamond paste)

-

Nitrogen (N₂) gas for deaeration

Step-by-Step Methodology:

-

Electrode Preparation (Trustworthiness Pillar):

-

Polish the nickel working electrode to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse thoroughly with DI water and sonicate for 2-3 minutes in DI water to remove polishing debris.

-

Dry the electrode under a stream of N₂. A clean, reproducible surface is paramount for valid results.

-

-

Electrolyte Preparation:

-

Prepare a background electrolyte solution, e.g., 0.1 M NaOH in DI water.

-

Prepare the test solution by adding a known concentration of NaH₂PO₂ (e.g., 0.15 M) to the background electrolyte.[11]

-

-

Cell Assembly and Deaeration:

-

Assemble the three-electrode cell with the prepared Ni (WE), Pt (CE), and SCE (RE).

-

Purge the electrolyte with high-purity N₂ gas for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain a N₂ blanket over the solution during the experiment.[11]

-

-

Cyclic Voltammetry Measurement:

-

Conditioning Scan: First, run a CV of the nickel electrode in the background electrolyte (e.g., 0.1 M NaOH) without hypophosphite. Scan from a potential where no reaction occurs (e.g., -1.2 V vs. SCE) to a potential beyond the Ni(II)/Ni(III) transition (e.g., 0.6 V vs. SCE) and back. This scan establishes the baseline behavior of the nickel electrode itself, showing the characteristic peaks for Ni(OH)₂/NiOOH formation.[7]

-

Test Scan: Introduce the hypophosphite-containing electrolyte.

-

Apply the same potential window as the conditioning scan. A typical scan rate is 50 mV/s.

-

Record the resulting voltammogram. You should observe a significant increase in the anodic current in the potential region corresponding to NiOOH formation, confirming the electrocatalytic oxidation of hypophosphite.

-

Perform scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the reaction.[11]

-

-

Data Analysis:

-

Compare the voltammogram with and without hypophosphite.

-

Identify the peak potential (Ep) and peak current (Ip) for the hypophosphite oxidation.

-

Plot Ip versus the square root of the scan rate (ν¹/²). A linear relationship passing through the origin suggests a diffusion-controlled process.[11]

-

Concluding Remarks for the Advanced Practitioner

The electrochemical behavior of sodium hypophosphite is a classic example of coupled catalytic and electrochemical phenomena. Its oxidation is not a simple heterogeneous electron transfer but a complex process highly dependent on the catalytic nature of the electrode surface, pH, and temperature. For researchers in materials science and plating, mastering the interplay of these variables is key to controlling the morphology, composition, and properties of Ni-P deposits.[17][18] For those in drug development or organic synthesis, where hypophosphite salts can be used in reductions, understanding their electrochemical potential and interaction with metallic catalysts can provide new insights into reaction mechanisms and process control.[3] The methodologies and conceptual frameworks presented here serve as a robust foundation for further, more specialized inquiry into this chemically versatile and industrially vital compound.

References

- 1. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemiis.com [chemiis.com]

- 4. "Oxidation Mechanism of Hypophosphite" by Dong-bai SUN, Ying JIN et al. [jelectrochem.xmu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. Utilization of Special Potential Scan Programs for Cyclic Voltammetric Development of Different Nickel Oxide-Hydroxide Species on Ni Based Electrodes [scirp.org]

- 8. Content Retired - Compliance Assistance Centers [caiweb.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. electrochemsci.org [electrochemsci.org]

- 14. "Investigation of Sodium Hypophosphite Anodic Oxidizing Behavior in the" by Mei-yuan WANG, Ya-fei KUANG et al. [jelectrochem.xmu.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. iosrjournals.org [iosrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hygroscopic Nature of Sodium Phosphinate Monohydrate for Pharmaceutical Development

Introduction: Understanding the Significance of Hygroscopicity in Pharmaceutical Development

In the landscape of pharmaceutical formulation and development, the interaction of an active pharmaceutical ingredient (API) with atmospheric moisture is a critical parameter that dictates its stability, processability, and ultimately, its therapeutic efficacy. Sodium phosphinate monohydrate (NaH₂PO₂·H₂O), also known as sodium hypophosphite monohydrate, is a chemical entity that, while valuable in various applications, exhibits a pronounced hygroscopic and deliquescent nature.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the hygroscopic behavior of sodium phosphinate monohydrate and offering field-proven strategies for its characterization and management.

Physicochemical Properties of Sodium Phosphinate Monohydrate

A foundational understanding of the physicochemical properties of sodium phosphinate monohydrate is paramount before delving into its interaction with moisture.

| Property | Value | Reference(s) |

| Chemical Formula | NaH₂PO₂·H₂O | [3] |

| Molecular Weight | 105.99 g/mol | [3] |

| Appearance | Odorless, white crystalline solid or powder. | [3] |

| Solubility | Highly soluble in water; soluble in ethanol and glycerol. | [1] |

| Hygroscopicity | Highly hygroscopic and deliquescent. | [2][4][5] |

| Thermal Stability | Decomposes upon strong heating, releasing phosphine gas. | [4] |

Table 1: Key Physicochemical Properties of Sodium Phosphinate Monohydrate

The presence of a water molecule in its crystalline structure as a monohydrate suggests a strong affinity for water. Its high solubility in water is a key indicator of its potential for significant moisture uptake from the atmosphere.

Characterizing the Hygroscopic Nature: A Multi-faceted Approach

Quantifying the hygroscopic behavior of a substance like sodium phosphinate monohydrate requires a combination of analytical techniques. While specific data for this compound is not extensively published, we can infer its behavior from analogous hygroscopic salts and establish robust methodologies for its characterization.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6][7][8] This analysis provides a moisture sorption isotherm, which is a unique fingerprint of a material's interaction with water vapor.

Experimental Protocol: Dynamic Vapor Sorption (DVS) of a Hygroscopic Salt

-

Sample Preparation: Accurately weigh 10-20 mg of sodium phosphinate monohydrate into a DVS sample pan.

-

Drying: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass baseline.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates ( dm/dt ≤ 0.002%/min).

-

Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the corresponding RH to generate the sorption and desorption isotherms.

Interpretation of a Representative DVS Isotherm for a Deliquescent Hydrate

Since a specific DVS isotherm for sodium phosphinate monohydrate is not publicly available, Figure 1 illustrates a typical isotherm for a deliquescent crystalline hydrate, which is the expected behavior.

References

- 1. Sodium hypophosphite | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium hypophosphite monohydrate | H2NaO3P | CID 23708894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 4. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]

- 5. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]

- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

A Comprehensive Technical Guide to the Safe Handling and Application of Sodium Hypophosphite Monohydrate

This guide provides an in-depth exploration of the safety and handling protocols for sodium hypophosphite monohydrate (NaH₂PO₂·H₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer a nuanced understanding of the compound's reactivity, thermal decomposition, and the critical procedures required for its safe application in a laboratory setting. Our focus is on the causality behind safety measures, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

Core Chemical Identity and Hazard Profile

Sodium hypophosphite monohydrate is the sodium salt of hypophosphorous acid, presenting as odorless, white crystals.[1] It is highly soluble in water and is recognized for its potent reducing properties, which form the basis of many of its industrial and laboratory applications, most notably in electroless nickel plating.[2] While stable under standard conditions, its hazard profile is dominated by its reactivity, particularly its thermal decomposition and incompatibility with oxidizing agents.[3][4] The toxicological properties have not been fully investigated, but it may cause skin, eye, and respiratory tract irritation.[5]

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | NaH₂PO₂·H₂O | |

| Molecular Weight | 105.99 g/mol | |

| Appearance | White crystalline powder or granules | |

| Solubility in Water | 100 g in 100 g of water (highly soluble) | [3] |

| Melting Point | Decomposes above 90°C | [5] |

| pH of Solution | 6.0 - 8.0 (50 g/L solution) | [6] |

Toxicological Summary

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 7640 mg/kg | [3][7] |

| Dermal LD50 | Rabbit | >2000 mg/kg | [7] |

| Aquatic LC50 | Danio rerio (Zebrafish) | >100 mg/L (96h) | [6] |

The Critical Nature of Thermal Decomposition

A primary hazard associated with sodium hypophosphite is its thermal decomposition, which generates highly toxic and spontaneously flammable phosphine gas (PH₃).[3][4][5] This decomposition is not a simple, single-step process but a complex series of reactions that researchers must understand to mitigate risks effectively.

The decomposition process begins at temperatures above 200°C and can be understood in multiple stages. Initially, the compound undergoes disproportionation. A detailed study has shown that this process yields phosphine (PH₃), sodium pyrophosphate (Na₄P₂O₇), sodium phosphite (Na₂HPO₃), and hydrogen gas (H₂), among other intermediates.[8] It is crucial to note that the presence of water, even the water of hydration, can influence the reaction, oxidizing hypophosphite and phosphite at elevated temperatures.[8]

The overall decomposition can be summarized as a disproportionation reaction where the phosphorus atom in the +1 oxidation state is converted to species with -3 (phosphine) and +5 (phosphate) oxidation states.

References

- 1. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. Sodium hypophosphite | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Environmental Impact of Sodium Hypophosphite Disposal

Foreword: Understanding the Double-Edged Sword of Sodium Hypophosphite

Sodium hypophosphite (NaH₂PO₂) is a chemical compound of significant industrial value, primarily utilized as a potent reducing agent in applications such as electroless nickel plating.[1] This process deposits a uniform layer of nickel-phosphorus alloy onto various substrates, imparting desirable qualities like corrosion resistance and hardness.[1] Beyond metallurgy, sodium hypophosphite finds utility in chemical synthesis and has been explored for roles in water treatment to remove heavy metals and act as an oxygen scavenger.[2] However, the very chemical reactivity that makes sodium hypophosphite invaluable in industrial processes also presents a complex challenge for its responsible disposal. The environmental fate and impact of its waste streams are a matter of increasing scrutiny, necessitating a thorough understanding by researchers, scientists, and drug development professionals who may encounter this compound. This guide provides a comprehensive technical overview of the environmental impact of sodium hypophosphite disposal, from its fundamental chemical behavior in aquatic and terrestrial systems to the latest in remediation technologies.

The Environmental Fate and Transformation of Sodium Hypophosphite

Upon release into the environment, sodium hypophosphite (a salt of hypophosphorous acid) readily dissolves in water, dissociating into sodium cations (Na⁺) and hypophosphite anions (H₂PO₂⁻). Its environmental journey is then dictated by a series of chemical and biological transformations.

Abiotic and Biotic Oxidation: The Pathway to Eutrophication

While kinetically stable under certain conditions, hypophosphite is not environmentally inert. It undergoes oxidation, a process that can be both abiotic and microbially mediated. The ultimate product of this oxidation cascade is orthophosphate (PO₄³⁻), a readily bioavailable form of phosphorus.

-

Hypophosphite (P⁺¹) → Phosphite (P⁺³) → Orthophosphate (P⁺⁵)

This transformation is a critical aspect of its environmental impact. While hypophosphite and phosphite themselves are not as readily utilized by most algae, their conversion to orthophosphate provides a direct nutrient source.[3] The introduction of excess phosphate into aquatic ecosystems is a primary driver of eutrophication, an over-enrichment of nutrients that leads to harmful algal blooms.[4] These blooms can deplete dissolved oxygen, leading to hypoxic or "dead zones," and can produce toxins harmful to aquatic life and humans.[4]

Studies have shown that various bacteria present in soil and aquatic sediments can oxidize both hypophosphite and phosphite, indicating that this is a significant natural attenuation pathway.[5][6][7] The kinetics of this oxidation can vary depending on environmental factors such as pH, temperature, and the presence of microbial communities.[8][9]

References

- 1. biotoxicity.com [biotoxicity.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. epa.gov [epa.gov]

- 6. Most probable number quantification of hypophosphite and phosphite oxidizing bacteria in natural aquatic and terrestrial environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and mechanisms of the oxidation of hypophosphite and phosphite with trans-[RuVI(L)(O)2]2+ (L = 1,12-dimethyl-3,4∶9,10-dibenzo-1,12-diaza-5,8-dioxacyclopentadecane) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics and mechanism of oxidation of hypophosphite by hexacyanoferrate(III) ion in alkaline solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: A-Scientist's-Guide to Reductive Amination Utilizing Sodium Hypophosphite

Introduction: Reimagining Reductive Amination

Reductive amination stands as a cornerstone in the synthesis of amines, a motif prevalent in over a fifth of all pharmaceutical compounds. [1]The classical approaches, while effective, often rely on hazardous and wasteful reagents such as complex borohydrides or high-pressure hydrogenation. [2][3]This guide introduces a paradigm shift towards a more sustainable and efficient methodology: the use of sodium hypophosphite (NaH₂PO₂) as a potent, yet selective, reducing agent in catalyst-free reductive amination. [4] Sodium hypophosphite is an inexpensive, non-toxic, and environmentally benign bulk chemical. [5][6]Its application in reductive amination circumvents the need for transition-metal catalysts and produces phosphates as byproducts, which are significantly less hazardous than the waste generated by traditional methods. [1][5]This protocol offers a robust and scalable alternative for researchers and professionals in drug development and organic synthesis. [4][5]

The "Why": Unveiling the Mechanism and Advantages

The power of sodium hypophosphite in this transformation lies in its ability to act as a four-electron reductant, enabling the reduction of two molecules of the imine or enamine intermediate formed from the initial condensation of a carbonyl compound and an amine. [5][7] The generally accepted mechanism proceeds as follows:

-

Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by the reaction conditions, yields an imine (from primary amines) or an enamine (from secondary amines). The acidity of the reaction medium is a key factor in this equilibrium. 2. Reduction by Hypophosphite: The hypophosphite anion then acts as a hydride donor to reduce the C=N double bond of the iminium ion (the protonated form of the imine) or the enamine, affording the final amine product. [8]DFT calculations support an "outer-sphere" hydrogen addition pathway. [9]

Diagram of the Reductive Amination Mechanism with Sodium Hypophosphite

References

- 1. publications.hse.ru [publications.hse.ru]

- 2. publications.hse.ru [publications.hse.ru]

- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 4. Sodium Hypophosphite as a Bulk and Environmentally Friendly Reducing Agent in the Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Hypophosphite as a Bulk and Environmentally Friendly Reducing Agent in the Reductive Amination [organic-chemistry.org]

- 6. Influence of the cation in hypophosphite-mediated catalyst-free reductive amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Influence of the cation in hypophosphite-mediated catalyst-free reductive amination [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes: Electroless Nickel-Phosphorus (ENP) Plating Bath with Sodium Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

Electroless nickel-phosphorus (ENP) plating is a purely chemical, autocatalytic process used to deposit a uniform layer of nickel-phosphorus alloy onto a solid substrate without the use of an external electric current.[1][2] This method is distinct from electroplating, offering the significant advantage of producing a highly uniform coating, even on parts with complex geometries, recesses, and blind holes.[1][3] The resulting Ni-P alloy coating provides exceptional hardness, corrosion resistance, and wear resistance, making it invaluable in industries ranging from aerospace and automotive to electronics and medical devices.[1][2][4][5]

The process relies on the controlled chemical reduction of nickel ions in an aqueous solution.[6] Sodium hypophosphite (NaH₂PO₂·H₂O) is the most common reducing agent employed for this purpose.[1][2][7][8] The deposition is autocatalytic, meaning the nickel itself catalyzes the reaction, allowing the coating to build upon itself once an initial layer is formed.[1][7]

The overall reaction in an acidic bath can be summarized as the reduction of nickel ions and the co-deposition of phosphorus, which originates from a secondary reaction of the hypophosphite.[9][10] The phosphorus content in the final alloy is a critical determinant of its metallurgical properties, such as hardness, corrosion resistance, and structure (crystalline vs. amorphous).[1][5] This content can be precisely controlled by adjusting the bath composition and operating parameters like pH.[5][11]

In-Depth Analysis of Bath Composition

An electroless nickel plating bath is a complex aqueous solution where each component serves a critical function. Maintaining the optimal concentration of each chemical is essential for bath stability, consistent deposition rates, and achieving the desired coating properties.[8][11]

Nickel Source (Main Salt)

The primary source of nickel ions (Ni²⁺) for the plating process.

-

Component: Nickel Sulfate (NiSO₄·6H₂O) is most common due to its solubility and cost-effectiveness.[6] Nickel Chloride (NiCl₂) can also be used, sometimes in conjunction with the sulfate, to enhance the plating rate.[6][12]

-

Function: Provides the nickel cations that are reduced to form the metallic nickel coating.

-

Causality: The concentration of nickel ions directly impacts the plating rate and the phosphorus content of the deposit.[9] If the concentration is too low, the plating rate will decrease significantly. Conversely, excessively high concentrations can lead to bath instability and spontaneous decomposition.

Reducing Agent

The chemical that provides the electrons for the reduction of nickel ions.

-

Function: This is the engine of the process. It is catalytically oxidized on the substrate surface, releasing electrons that reduce Ni²⁺ to metallic nickel (Ni⁰). A portion of the hypophosphite is also reduced to elemental phosphorus, which is then co-deposited with the nickel to form the Ni-P alloy.[2][7]

-

Causality: The concentration of sodium hypophosphite is a primary factor controlling the plating rate and the phosphorus content of the alloy.[9][11][13] Insufficient levels will slow or stop the reaction, while excessive amounts can decrease reduction efficiency and negatively affect coating adhesion.[13]

Complexing Agents (Chelators)

Organic acids or their salts that form complexes with nickel ions.

-

Components: Hydroxy-carboxylic acids like Lactic Acid, Malic Acid, Citric Acid, or amino acids such as Glycine are commonly used.[1][7][14][15]

-

Function:

-

Prevent Precipitation: They chelate the free nickel ions, preventing the precipitation of insoluble nickel phosphite, which forms as a byproduct and can destabilize the bath.[9][14][15]

-

Act as a Buffer: Many complexing agents help to maintain the bath's pH within the optimal range.[1]

-

Control Reaction Rate: By controlling the concentration of "free" nickel ions available for reduction, they help to regulate the plating speed.[9][14]

-

-

Causality: The choice and concentration of the complexing agent are critical. A small amount can actually increase the plating rate.[9][14] However, if the concentration is too high, the nickel-ion complex becomes too stable, making the nickel difficult to reduce and thereby slowing the deposition rate.[14][16]

Stabilizers

Trace amounts of catalytic inhibitors that prevent uncontrolled plating.

-

Components: Often heavy metal ions (e.g., lead, cadmium) or sulfur-containing organic compounds (e.g., thiourea).[17][18][19]

-

Function: Stabilizers selectively adsorb onto any stray nickel particles that may form in the solution, poisoning them and preventing them from initiating widespread, spontaneous decomposition of the entire bath.[18][20]

-

Causality: This is a delicate balance. Insufficient stabilizer concentration can lead to rapid, catastrophic bath failure.[20] However, an excess concentration will inhibit the plating reaction on the intended substrate, drastically reducing the deposition rate or stopping it completely.[19][20] Some stabilizers, like thiourea, can act as accelerators at very low concentrations but become inhibitors at higher levels.[9][18][21]

pH Buffers and Accelerators

Chemicals that maintain pH and enhance the plating rate.

-

Components: Buffers can include the complexing agents themselves or salts like ammonium sulfate.[1][22] Accelerators are often sulfur compounds that counteract the slowing effect of complexing agents.[1]

-

Function: The plating reaction produces hydrogen ions (H⁺), which lowers the pH. Buffers resist this change, keeping the pH stable.[9] Accelerators can increase the efficiency of the reducing agent.[9]

-

Causality: Maintaining a constant pH is crucial. For acidic baths (typically pH 4.5-5.0), a drop in pH will slow the deposition rate and increase the phosphorus content in the deposit.[5][11] A pH that is too high can cause an excessively high plating rate, leading to rough or pitted deposits and potential bath instability.[23]

Quantitative Data: Bath Composition and Operating Parameters

The following table summarizes typical concentration ranges and operating conditions for an acidic electroless nickel plating bath using sodium hypophosphite.

| Component Category | Chemical Example | Concentration Range | Function |

| Nickel Source | Nickel Sulfate (NiSO₄·6H₂O) | 3 - 9 g/L (of Ni²⁺) | Provides nickel ions for deposition.[17][24] |

| Reducing Agent | Sodium Hypophosphite (NaH₂PO₂) | 20 - 45 g/L | Provides electrons for Ni²⁺ reduction; source of P.[17] |

| Complexing Agent | Lactic Acid / Malic Acid | 15 - 75 g/L | Chelates Ni²⁺, prevents precipitation, buffers pH.[7][17] |

| Stabilizer | Lead Ions (Pb²⁺) or Thiourea | 0.5 - 2.0 ppm (mg/L) | Prevents spontaneous bath decomposition.[18][19] |

| pH Buffer | (Often the complexing agent) | - | Maintains stable pH during plating.[1] |

| Operating Parameter | Value | Influence | |

| pH | 4.5 - 5.0 (Acidic Bath) | Affects plating rate and phosphorus content.[2][11] | |

| Temperature | 85 - 95 °C (185 - 203 °F) | Controls the rate of the chemical reaction.[2][11] |

Experimental Protocols

Protocol: Plating Bath Preparation (1 Liter)

Objective: To prepare a stable and effective electroless nickel plating solution.

Materials:

-

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)

-

Sodium Hypophosphite Monohydrate (NaH₂PO₂·H₂O)

-

Lactic Acid (85%)

-

Lead Acetate (for stabilizer stock solution)

-

Deionized (DI) Water

-

Ammonium Hydroxide (NH₄OH) or Sulfuric Acid (H₂SO₄) for pH adjustment

-

1 L Beaker, Hot Plate with Magnetic Stirring, pH Meter, Thermometer

Procedure:

-

Initial Dissolution: Add approximately 500 mL of DI water to the 1 L beaker. Begin stirring.

-

Add Nickel Source: Weigh and add 27 g of Nickel Sulfate Hexahydrate (provides ~6 g/L Ni²⁺). Stir until fully dissolved. The solution will be a clear green color.

-